

Application Notes & Protocols: Synthesis and Screening of Thophene Derivatives for Fungicidal Activity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Thiophen-2-yl-acetylamino)-benzoic acid

Cat. No.: B1298368

[Get Quote](#)

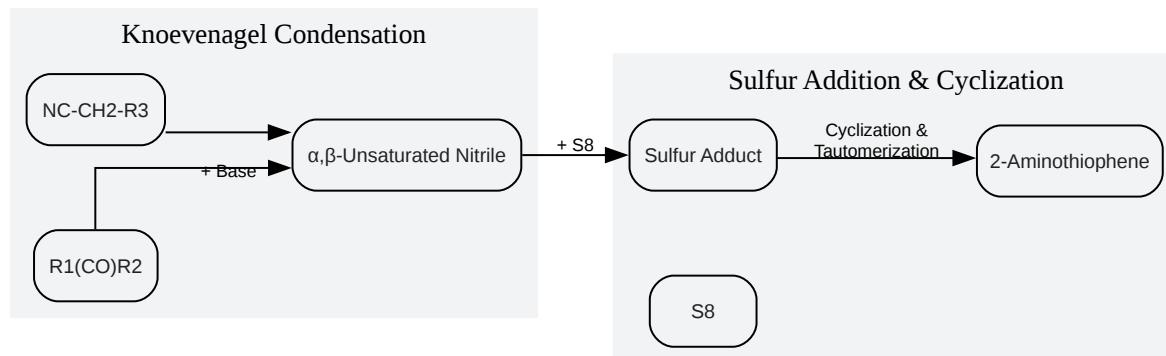
Introduction: The Enduring Potential of Thiophene Scaffolds in Fungicide Discovery

The relentless evolution of fungal resistance to existing treatments poses a significant and ongoing threat to global agriculture and food security. This necessitates a continuous search for novel fungicidal agents with diverse mechanisms of action. Among the heterocyclic compounds that have garnered substantial interest in medicinal and agricultural chemistry, the thiophene nucleus stands out as a privileged scaffold.^{[1][2][3]} Its derivatives are integral to several commercial fungicides, including boscalid, penthiopyrad, and isofetamid, demonstrating their proven value in crop protection.^{[1][4]} The thiophene ring's unique electronic properties and its ability to act as a bioisostere for the benzene ring, often leading to enhanced biological activity, make it a focal point for the design of new and effective antifungal compounds.^[1]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the strategic decisions involved in the synthesis and evaluation of thiophene derivatives for fungicidal activity. We will delve into robust synthetic methodologies, detail the rationale behind experimental choices, and provide validated protocols for assessing the antifungal efficacy of newly synthesized compounds.

Part 1: Strategic Synthesis of Fungicidal Thiophene Derivatives

The fungicidal activity of thiophene derivatives is intrinsically linked to the nature and position of substituents on the thiophene ring. Therefore, the choice of synthetic route is a critical first step, dictating the accessible chemical space and the potential for structural diversification. Here, we detail two powerful and versatile methods for the synthesis of functionalized thiophenes: the Gewald Aminothiophene Synthesis and the Paal-Knorr Thiophene Synthesis.


The Gewald Aminothiophene Synthesis: A Versatile Multi-Component Reaction

The Gewald reaction is a cornerstone of thiophene synthesis, enabling the one-pot construction of polysubstituted 2-aminothiophenes from readily available starting materials.^[5] ^[6]^[7] This multi-component reaction offers a high degree of convergence and is particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies.^[8] ^[9]

Causality Behind the Method: The power of the Gewald synthesis lies in its ability to introduce key functional groups in a single step. The resulting 2-aminothiophene scaffold is a versatile intermediate that can be readily modified, for instance, by acylation of the amino group or further reactions at other positions of the thiophene ring to generate diverse carboxamide derivatives, a class known for its potent fungicidal activity.^[10]^[11]

Reaction Mechanism: The generally accepted mechanism proceeds through three main stages:^[5]^[7]

- **Knoevenagel Condensation:** A base-catalyzed condensation between an α -active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and a carbonyl compound (an aldehyde or ketone) forms an α,β -unsaturated nitrile intermediate.
- **Sulfur Addition:** Elemental sulfur adds to the activated double bond of the intermediate.
- **Cyclization and Tautomerization:** The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene product.

[Click to download full resolution via product page](#)

Figure 1: Generalized workflow of the Gewald Aminothiophene Synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenyl-5-(phenylcarbamoyl)thiophene-3-carboxylate

This protocol provides a representative example of the Gewald synthesis for creating a thiophene derivative with potential fungicidal properties.

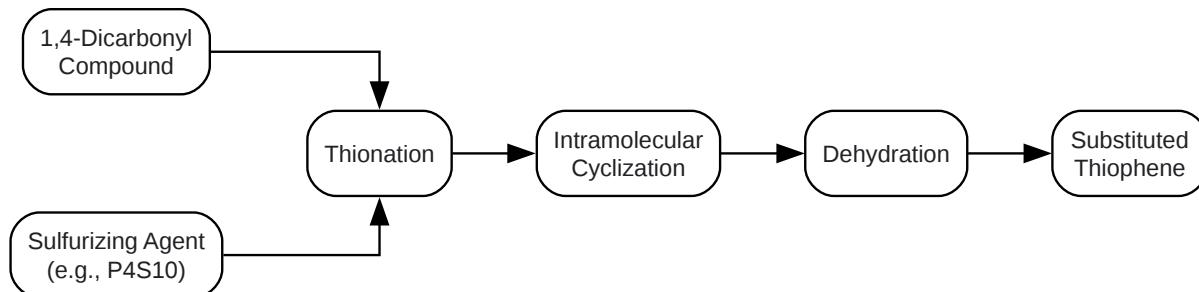
Materials:

- Ethyl benzoylacetate (10 mmol, 1.92 g)
- Malononitrile (10 mmol, 0.66 g)
- Elemental sulfur (12 mmol, 0.38 g)
- Morpholine (2 mmol, 0.17 mL)
- Ethanol (30 mL)

Procedure:

- To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl benzoylacetate (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).^[5]

- Add ethanol (30 mL) as the solvent.
- Add morpholine (2 mmol) as the base catalyst.^[5] The choice of base is critical; secondary amines like morpholine or piperidine are commonly used.^[5]
- Stir the reaction mixture and heat to 40-50°C. Gentle heating improves the reactivity of sulfur.^[5]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
- After completion, cool the reaction mixture to room temperature. The product may precipitate out.
- Collect the solid product by filtration and wash with cold ethanol.
- Recrystallize the crude product from ethanol to obtain the purified 2-aminothiophene derivative.
- Confirm the structure using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.^{[1][12]}


The Paal-Knorr Thiophene Synthesis: A Classic Approach to Thiophene Ring Formation

The Paal-Knorr synthesis is another fundamental method for constructing the thiophene ring, starting from a 1,4-dicarbonyl compound.^{[13][14]} This method is particularly useful when the desired substitution pattern is not readily accessible through the Gewald reaction.

Causality Behind the Method: This synthesis provides a direct route to thiophenes with substituents at the 2, 3, 4, and 5 positions. The choice of the starting 1,4-dicarbonyl compound directly dictates the substitution pattern of the final thiophene product, offering a high degree of control over the final structure.

Reaction Mechanism: The reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P_4S_{10}) or Lawesson's reagent.^{[13][14][15]} The mechanism is thought to involve the conversion of the carbonyl groups to

thiocarbonyls, followed by enolization (or thioenolization) and subsequent intramolecular cyclization and dehydration to form the aromatic thiophene ring.[16][17]

[Click to download full resolution via product page](#)

Figure 2: Key stages of the Paal-Knorr Thiophene Synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene

This protocol illustrates a classic Paal-Knorr synthesis.

Materials:

- Acetoin (hexane-2,5-dione) (10 mmol, 1.14 g)
- Phosphorus pentasulfide (P₄S₁₀) (5 mmol, 2.22 g)
- Toluene (20 mL)

Procedure:

- In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetoin (10 mmol) in toluene (20 mL).
- Carefully add phosphorus pentasulfide (5 mmol) in portions to the solution. The reaction can be exothermic.
- Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.

- After cooling to room temperature, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Caution: Hydrogen sulfide (H₂S) gas, which is toxic and has a foul odor, may be evolved. Perform this step in a well-ventilated fume hood.[13]
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by distillation or column chromatography to yield 2,5-dimethylthiophene.
- Characterize the product using appropriate analytical methods.

Part 2: Rigorous Screening for Fungicidal Activity

Once a library of thiophene derivatives has been synthesized, a systematic and robust screening process is essential to identify lead compounds with promising fungicidal activity. This typically involves a tiered approach, starting with high-throughput *in vitro* assays to assess broad-spectrum activity, followed by more detailed *in vitro* and *in vivo* studies on promising candidates.

In Vitro Antifungal Screening

In vitro assays provide a rapid and cost-effective means of evaluating the intrinsic antifungal activity of a large number of compounds against a panel of economically important plant pathogenic fungi.

This widely used method assesses the ability of a test compound to inhibit the mycelial growth of a fungus when incorporated into a solid growth medium.[18][19][20]

Principle: The test compound is mixed with a molten agar medium at various concentrations. The fungus is then inoculated onto the solidified medium, and the radial growth of the mycelium is measured after a specific incubation period. The percentage of mycelial growth inhibition is calculated relative to a control plate containing no test compound.

Experimental Protocol:**Materials:**

- Potato Dextrose Agar (PDA) medium
- Test compounds dissolved in a suitable solvent (e.g., DMSO or acetone)
- Sterile Petri dishes (90 mm)
- Fungal cultures (e.g., *Fusarium oxysporum*, *Alternaria alternata*, *Sclerotinia sclerotiorum*)[[10](#) [18](#)]
- Sterile cork borer (5 mm diameter)

Procedure:

- Prepare a stock solution of each test compound in a suitable solvent.
- Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
- Cool the molten PDA to approximately 45-50°C.
- Add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL).[\[21\]](#) A control plate should be prepared by adding an equivalent volume of the solvent without the test compound.
- Pour the amended PDA into sterile Petri dishes and allow them to solidify.
- Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing fungal culture.
- Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for a period sufficient for the control plate to show significant growth (typically 3-7 days).
- Measure the diameter of the fungal colony in two perpendicular directions.

- Calculate the percentage of mycelial growth inhibition using the following formula:
 - $$\% \text{ Inhibition} = [(dc - dt) / dc] \times 100$$
 - Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.[20]

Data Analysis: The EC₅₀ (Effective Concentration to inhibit 50% of growth) value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit analysis.[10]

This assay is crucial as it targets a critical stage in the fungal life cycle – the germination of spores to initiate infection. Some fungicides may be more effective at inhibiting spore germination than mycelial growth.

Principle: Fungal spores are incubated in a solution containing the test compound at various concentrations. After a specific incubation period, the percentage of germinated spores is determined microscopically.

Experimental Protocol:

Materials:

- Fungal spores harvested from a mature culture
- Sterile distilled water or a suitable germination buffer
- Test compounds dissolved in a suitable solvent
- Glass slides or multi-well plates
- Microscope

Procedure:

- Prepare a spore suspension of the test fungus in sterile distilled water and adjust the concentration to a suitable level (e.g., 1×10^5 spores/mL).

- Prepare serial dilutions of the test compounds in sterile distilled water or buffer.
- In a microcentrifuge tube or a well of a microtiter plate, mix the spore suspension with the test compound solution.
- Place a drop of the mixture onto a clean glass slide, and place the slide in a humid chamber to prevent drying.
- Incubate at an optimal temperature for spore germination (e.g., 25°C) for a period sufficient for a high percentage of germination in the control (typically 4-24 hours).
- After incubation, add a drop of a fixative (e.g., lactophenol cotton blue) to stop germination.
- Observe the spores under a microscope and count the number of germinated and non-germinated spores (a spore is considered germinated if the germ tube is at least half the length of the spore).
- Calculate the percentage of spore germination inhibition.

Data Presentation:

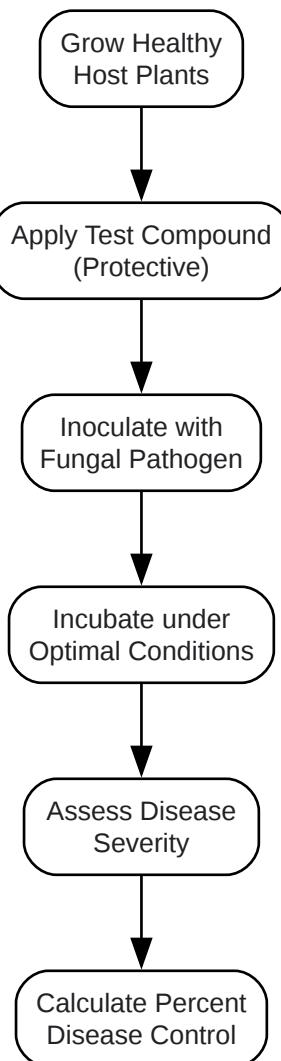
The fungicidal activity of synthesized thiophene derivatives can be summarized in a table for easy comparison.

Compound ID	R ¹	R ²	R ³	Fungus	EC ₅₀ (µg/mL) - Mycelial Growth	EC ₅₀ (µg/mL) - Spore Germination
TH-01	H	Cl	CONH ₂	Fusarium oxysporum	15.2	8.5
TH-02	CH ₃	Cl	CONH ₂	Fusarium oxysporum	10.8	5.1
TH-03	H	F	CONH ₂	Fusarium oxysporum	25.6	18.3
Boscalid	-	-	-	Fusarium oxysporum	5.5	2.1

In Vivo Antifungal Screening

While in vitro assays are valuable for initial screening, in vivo testing on host plants is essential to evaluate the practical efficacy of a compound under more realistic conditions.[\[22\]](#)[\[23\]](#) In vivo assays account for factors such as compound uptake, translocation, and stability in the plant.

Principle: Healthy plants are treated with the test compound either before (protective activity) or after (curative activity) inoculation with a fungal pathogen. The development of disease symptoms is then assessed and compared to untreated control plants.


Experimental Protocol (Protective Activity):

Materials:

- Healthy host plants (e.g., tomato, cucumber, wheat seedlings)
- Test compounds formulated as a sprayable solution (e.g., with a surfactant)
- Fungal pathogen inoculum (spore suspension or mycelial slurry)
- Controlled environment growth chamber or greenhouse

Procedure:

- Grow healthy plants to a suitable stage for inoculation.
- Prepare spray solutions of the test compounds at various concentrations.
- Spray the plants with the test compound solutions until runoff, ensuring complete coverage. Control plants are sprayed with the formulation blank (without the test compound).
- Allow the plants to dry for 24 hours.
- Inoculate the plants with the fungal pathogen by spraying a spore suspension or placing mycelial plugs on the leaves.
- Place the inoculated plants in a high-humidity environment for 24-48 hours to promote infection.
- Transfer the plants to a growth chamber or greenhouse with optimal conditions for disease development.
- Assess disease severity after a specific incubation period (e.g., 7-14 days) using a disease rating scale (e.g., 0 = no symptoms, 4 = severe necrosis).
- Calculate the percent disease control compared to the untreated inoculated control.

[Click to download full resolution via product page](#)

Figure 3: Workflow for in vivo evaluation of protective fungicidal activity.

Part 3: Structure-Activity Relationships (SAR) and Lead Optimization

The data generated from the screening cascade is crucial for establishing structure-activity relationships (SAR). By comparing the fungicidal activity of structurally related thiophene derivatives, researchers can identify key structural features that are essential for activity. For example, studies have shown that the presence of specific substituents, such as halogens or carboxamide groups, on the thiophene ring can significantly enhance fungicidal potency.[11] [24] This iterative process of synthesis, screening, and SAR analysis guides the rational design

of new derivatives with improved efficacy, selectivity, and physicochemical properties, ultimately leading to the identification of promising candidates for further development.[\[1\]](#)

Conclusion

The synthesis and screening of thiophene derivatives for fungicidal activity is a dynamic and rewarding field of research. By employing robust and versatile synthetic strategies like the Gewald and Paal-Knorr syntheses, and by implementing a rigorous screening cascade of in vitro and in vivo assays, researchers can systematically explore the vast chemical space of thiophene-based compounds. The insights gained from these studies not only contribute to our fundamental understanding of what makes a molecule an effective fungicide but also pave the way for the development of the next generation of crop protection agents that are essential for global food security.

References

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI.
- Antifungal Assay Using Poisoned Food Method (PFM). (n.d.). Bio-protocol.
- Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2021). Journal of Agricultural and Food Chemistry, 69(47), 14271-14282.
- Gewald Reaction. (n.d.). Organic Chemistry Portal.
- Gewald reaction. (n.d.). In Wikipedia.
- Antifungal assay by poisoned food technique. (2024). International Journal of Research in Applied Science and Engineering Technology, 12(1), 1-5.
- Schematic diagram of spore germination test protocol following FRIES (1977). (n.d.). ResearchGate.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2012). Arkivoc, 2012(1), 616-655.
- Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2021). Semantic Scholar.
- Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances, 12(38), 24653-24675.
- Antifungal Activity of Three Different Ethanolic Extract against Isolates from Diseased Rice Plant. (2021). Fortune Journals.
- Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal.

- In vitro and in vivo evaluation of fungicides against *Alternaria brassicae* of mustard. (2023). *The Pharma Innovation Journal*, 12(7), 125-128.
- Synthesis and Biological Screening of Thiophene Derivatives. (2021). *Polycyclic Aromatic Compounds*, 1-13.
- Characterization of bacterial spore germination using phase-contrast and fluorescence microscopy, Raman spectroscopy and optical tweezers. (2011). *Nature Protocols*, 6(10), 1594-1609.
- IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. (n.d.). iFyber.
- Synthesis and Evaluation of the Antifungal Activity of 2-(Substituted-Amino)-4,5-Dialkyl-Thiophene-3-Carbonitrile Derivatives. (2011). *Latin American Journal of Pharmacy*, 30(8), 1505-1511.
- Antifungal Activity of Essential Oil of *Eucalyptus camaldulensis* Dehnh. against Selected *Fusarium* spp. (2019). *Molecules*, 24(12), 2269.
- In vivo evaluation of bio agents botanical and fungicides against *Fusarium oxysporum* f. sp. *basilica*. (2019). *Journal of Pharmacognosy and Phytochemistry*, 8(6), 199-202.
- In-vivo evaluation of different fungicides, plant extracts, bio-control agents and organics amendments for management of dry root rot of chickpea caused by *Macrophomina phaseolina*. (2016). *Legume Research*, 39(2), 274-278.
- Synthesis, Characterization, Antifungal Activities and Crystal Structure of Thiophene-based Heterocyclic Chalcones. (2019). ResearchGate.
- In vitro and In-vivo Evaluation of Different Fungicides against *Alternaria brassicae* Causing *Alternaria* Blight Disease of Mustard. (2023). *International Journal of Plant & Soil Science*, 35(1), 1-8.
- Poison food technique showing the antifungal activity of hexane extract of *Bacillus subtilis*. (n.d.). ResearchGate.
- Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2021). *Journal of Fungi*, 7(2), 123.
- What is the Paal-Knorr synthesis of a thiophene mechanism? (2020). Quora.
- Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019). *BMC Chemistry*, 13(1), 58.
- Spore Germination. (n.d.). INVAM, The University of Kansas.
- In vitro and In vivo evaluation of fungicides against *F. udum* f. sp. *crotalariae* in Sunhemp. (2023). *International Journal of Advanced Biochemistry Research*, 7(1), 1-6.
- Paal-Knorr synthesis. (n.d.). In Wikipedia.
- In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in *Candida* spp. (2022). *Journal of Fungi*, 8(1), 49.
- Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2021). ResearchGate.

- Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (2018). *Journal of Visualized Experiments*, (133), 57271.
- Paal-Knorr synthesis of thiophene. (n.d.). [Química Organica.org](#).
- Synthesis of Furan and Thiophene. (n.d.). [SlideShare](#).
- The structures of thiophene-containing agricultural fungicides. (n.d.). [ResearchGate](#).
- Antifungal activity of synthetic di(hetero)aryl amines based on the benzo[b]thiophene moiety. (2009). [ResearchGate](#).
- Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. (2014). *Molecules*, 19(11), 18956-18972.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2012). *Journal of Organic Chemistry*, 77(24), 11311-11322.
- Design, Synthesis and Antifungal Activity of New Schiff Bases Bearing 2-Aminothiophene Derivatives Obtained by Molecular. (2021). [Semantic Scholar](#).
- Spore Germination as a Target for Antifungal Therapeutics. (2019). *Antimicrobial Agents and Chemotherapy*, 63(12), e00994-19.
- Thiophene/Carboxamide Inhibitors from MyriaScreen Library MIC (µg/mL). (n.d.). [ResearchGate](#).
- Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of *Botrytis cinerea* and *Puccinia recondita* Spores. (1998). *Applied and Environmental Microbiology*, 64(11), 4436-4442.
- Structure-activity relationship (SAR) of thiophene-thiazole and pyrimidine derivatives. (2023). *Journal of the Chinese Chemical Society*, 70(3), 643-656.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). *ACS Omega*, 6(47), 31631-31642.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). *Molecules*, 27(19), 6638.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 15. quora.com [quora.com]
- 16. Paal–Knorr synthesis of thiophene [quimicaorganica.org]
- 17. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 18. 4.6.2. Antifungal Assay Using Poisoned Food Method (PFM) [bio-protocol.org]
- 19. Antifungal assay by poisoned food technique [wisdomlib.org]
- 20. fortunejournals.com [fortunejournals.com]
- 21. Antifungal Activity of Essential Oil of Eucalyptus camaldulensis Dehnh. against Selected Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 22. thepharmajournal.com [thepharmajournal.com]
- 23. journalijpss.com [journalijpss.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- To cite this document: BenchChem. [Application Notes & Protocols: Synthesis and Screening of Thophene Derivatives for Fungicidal Activity]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1298368#synthesis-of-thiophene-derivatives-for-fungicidal-activity-screening>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com